2-amino-4-chloro-5-methoxybenzoic acid hydrochloride
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Overview
Description
2-amino-4-chloro-5-methoxybenzoic acid hydrochloride is an organic compound with the molecular formula C8H8ClNO3·HCl It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-5-methoxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methoxybenzoic acid.
Nitration: The compound undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloro-5-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms.
Scientific Research Applications
2-amino-4-chloro-5-methoxybenzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-5-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-2-methoxybenzoic acid: Similar structure but lacks the hydrochloride salt form.
2-amino-5-chloro-4-methoxybenzoic acid: Differently positioned methoxy group.
2-amino-4,5-dimethoxybenzoic acid: Contains an additional methoxy group.
Uniqueness
2-amino-4-chloro-5-methoxybenzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
2751615-23-1 |
---|---|
Molecular Formula |
C8H9Cl2NO3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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